molecular formula C13H24O2 B13617276 Ethyl (2E)-3-methyldec-2-enoate

Ethyl (2E)-3-methyldec-2-enoate

Cat. No.: B13617276
M. Wt: 212.33 g/mol
InChI Key: COKIPLLOUFQFJJ-VAWYXSNFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2E)-3-methyldec-2-enoate can be synthesized through the esterification of 3-methyldec-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to promote the formation of the ester and the removal of water .

Industrial Production Methods: In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl (2E)-3-methyldec-2-enoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in pheromone signaling in insects.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.

    Industry: Widely used in the fragrance and flavor industry for its pleasant aroma

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-methyldec-2-enoate primarily involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic odor. In biological systems, it may also interact with enzymes involved in ester hydrolysis, leading to the release of the corresponding alcohol and acid .

Comparison with Similar Compounds

Uniqueness: Ethyl (2E)-3-methyldec-2-enoate is unique due to its specific structure, which imparts a distinct aroma that is different from other esters. Its longer carbon chain and the presence of a double bond contribute to its unique chemical properties and applications .

Properties

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

ethyl (E)-3-methyldec-2-enoate

InChI

InChI=1S/C13H24O2/c1-4-6-7-8-9-10-12(3)11-13(14)15-5-2/h11H,4-10H2,1-3H3/b12-11+

InChI Key

COKIPLLOUFQFJJ-VAWYXSNFSA-N

Isomeric SMILES

CCCCCCC/C(=C/C(=O)OCC)/C

Canonical SMILES

CCCCCCCC(=CC(=O)OCC)C

Origin of Product

United States

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